REACTION_CXSMILES
|
[C:1]([O:8]CC)(=O)[CH2:2][CH2:3][C:4]([CH3:6])=O.[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][NH2:15]>[Pd]>[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][N:15]1[CH:4]([CH3:6])[CH2:3][CH2:2][C:1]1=[O:8]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
192.6 g
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
|
Name
|
142
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
Hastelloy
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 600 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor was purged first with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
maintained at this pressure
|
Type
|
ADDITION
|
Details
|
by adding additional hydrogen
|
Type
|
CUSTOM
|
Details
|
as required for the duration of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reactor was cooled
|
Type
|
CUSTOM
|
Details
|
the liquid reaction mixture
|
Type
|
CUSTOM
|
Details
|
was recovered for product isolation
|
Type
|
FILTRATION
|
Details
|
The crude mixture was filtered through a glass frit via aspirator vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
followed by removal of byproduct ethanol and unreacted N,N-dimethylethylenediamine in vacuo
|
Type
|
DISTILLATION
|
Details
|
The remaining contents were fractionally distilled with a 20-cm Vigreaux column under high vacuum (˜0.05 mmHg)
|
Type
|
CUSTOM
|
Details
|
to give 136.5 g water-white product at 85° C. in 77%
|
Type
|
CUSTOM
|
Details
|
isolated
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
CUSTOM
|
Details
|
Product purity was >99% as determined by GC/MS (HP-6890 equipped with MSD)
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
CN(CCN1C(CCC1C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |